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molecular formula C6H3BrClN3O B8668817 8-bromo-7-chloro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 917969-31-4

8-bromo-7-chloro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Cat. No. B8668817
M. Wt: 248.46 g/mol
InChI Key: DXIPFNBSDUDZFX-UHFFFAOYSA-N
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Patent
US07572808B2

Procedure details

To a stirring solution of triphosgene (5.766 g, 19.43 mmol) in anhydrous THF (50 mL) at room temperature was added 1-(3-bromo-4-chloropyridin-2-yl)hydrazine (1.438 g, 70% pure) portion-wise over 15 min. The resulting suspension was stirred under argon at room temperature overnight, then cooled at 0° C. and quenched carefully by slow addition of water (30 mL). The resulting yellowish suspension was filtered, and the solid collected was washed with water (20 mL×3), then diethyl ether (5 mL), and dried in a 60° C. vacuum oven to obtain 0.525 g of the title compound, 8-bromo-7-chloro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one as an off-white solid. HPLC/MS: retention time=1.93 min, [M+H]+=248.
Quantity
5.766 g
Type
reactant
Reaction Step One
Quantity
1.438 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2](Cl)([O:4]C(=O)OC(Cl)(Cl)Cl)Cl.[Br:13][C:14]1[C:15]([NH:21][NH2:22])=[N:16][CH:17]=[CH:18][C:19]=1[Cl:20]>C1COCC1>[Br:13][C:14]1[C:15]2[N:16]([C:2](=[O:4])[NH:22][N:21]=2)[CH:17]=[CH:18][C:19]=1[Cl:20]

Inputs

Step One
Name
Quantity
5.766 g
Type
reactant
Smiles
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
Name
Quantity
1.438 g
Type
reactant
Smiles
BrC=1C(=NC=CC1Cl)NN
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting suspension was stirred under argon at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled at 0° C.
CUSTOM
Type
CUSTOM
Details
quenched carefully by slow addition of water (30 mL)
FILTRATION
Type
FILTRATION
Details
The resulting yellowish suspension was filtered
CUSTOM
Type
CUSTOM
Details
the solid collected
WASH
Type
WASH
Details
was washed with water (20 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
diethyl ether (5 mL), and dried in a 60° C. vacuum oven

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C=2N(C=CC1Cl)C(NN2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.525 g
YIELD: CALCULATEDPERCENTYIELD 32.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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